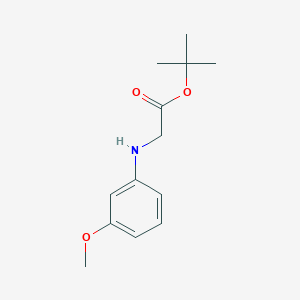

tert-Butyl (3-methoxyphenyl)glycinate

Description

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

tert-butyl 2-(3-methoxyanilino)acetate |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-6-5-7-11(8-10)16-4/h5-8,14H,9H2,1-4H3 |

InChI Key |

VGZXCIBQLPZKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (3-methoxyphenyl)glycinate generally involves two key steps:

- Step 1: Formation of the N-(3-methoxyphenyl)glycine intermediate

- Step 2: Protection of the carboxyl group as a tert-butyl ester

This can be achieved via direct esterification or transesterification methods, often employing tert-butyl acetate or tert-butyl bromide as tert-butyl sources under acidic or basic catalysis.

Industrial-Scale Synthesis of tert-Butyl Glycinate Esters (Relevant to this compound)

A representative industrial method described in patent literature for tert-butyl glycinate synthesis (which can be adapted for the 3-methoxyphenyl derivative) involves:

- Transesterification of glycine with tert-butyl acetate catalyzed by perchloric acid

- pH adjustment using alkali (e.g., sodium hydroxide, sodium carbonate)

- Extraction with organic solvents such as ethyl acetate or tert-butyl acetate

- Concentration and crystallization to isolate tert-butyl glycinate or its hydrochloride salt

This method is advantageous due to:

- Use of simple, readily available raw materials (glycine, tert-butyl acetate)

- Mild reaction conditions (0–10 °C, 48–72 hours)

- High yield and purity (HPLC purity >99%)

- Environmentally friendly process with minimal waste

| Parameter | Condition |

|---|---|

| Reactants | Glycine, tert-butyl acetate |

| Catalyst | Perchloric acid |

| Temperature | 0–10 °C |

| Reaction Time | 48–72 hours |

| pH Adjustment | 6.5–7.5 (using NaOH or Na2CO3) |

| Solvent for Extraction | Ethyl acetate or tert-butyl acetate |

| Product Purity (HPLC) | >99% |

Note: For this compound, the glycine starting material is replaced or modified with the 3-methoxyphenyl-substituted amino acid.

Protection of the Amino Group with 3-Methoxyphenyl Substituent

The introduction of the 3-methoxyphenyl group on the amino nitrogen can be achieved by:

- Coupling 3-methoxyaniline derivatives with glycine esters using carbodiimide-mediated coupling agents (e.g., EDC·HCl, HOBt)

- Using acid chlorides or activated esters of 3-methoxybenzoic acid derivatives

This step typically proceeds under mild conditions in solvents like dimethylformamide (DMF) or dichloromethane (CH2Cl2) with bases such as triethylamine to neutralize generated acids.

Alternative Synthesis via N-Protected tert-Butyl Glycinate Intermediates

Another approach involves first synthesizing tert-butyl glycinate, followed by N-protection with 3-methoxyphenyl groups via:

- Reaction with 3-methoxybenzyl chloroformate or 3-methoxybenzyl bromide derivatives

- Catalysis by bases such as triethylamine or sodium carbonate

This method allows for modular synthesis and easier purification.

Representative Experimental Data from Patent Embodiments

| Embodiment | Reactants & Conditions | Yield (kg) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| 1 | Glycine + tert-butyl acetate + perchloric acid, 0–10 °C, 48–72 h, pH adjusted with NaOH | 180 | >99 | Transesterification, extraction, crystallization |

| 5 | tert-Butyl glycinate + tert-Butyl dicarbonate, pH 7.5–8.5, room temperature | 231 | 99.6 | Formation of tert-butoxycarbonyl derivative |

| 9 | tert-Butyl glycinate + fluorenylmethoxycarbonyl acyl succinimide ester, pH 7.5–8.5, room temperature | 392 | 99.2 | N-protection with fluorenylmethoxycarbonyl group |

| 12 | tert-Butyl glycinate + benzyloxycarbonyl acyl succinimide ester, pH 7–8, room temperature | 300 | 99.4 | N-protection with benzyloxycarbonyl group |

Research Findings and Mechanistic Insights

- The transesterification reaction mechanism involves acid-catalyzed exchange of the glycine carboxyl group with tert-butyl acetate, forming the tert-butyl ester.

- pH control is critical to prevent hydrolysis and to facilitate phase separation during extraction.

- The use of perchloric acid as catalyst is effective but requires careful handling due to its strong acidity.

- Subsequent N-protection steps with 3-methoxyphenyl groups are typically nucleophilic substitution or amide bond formation reactions, facilitated by carbodiimide coupling or activated esters.

- Purification is commonly achieved by crystallization and washing, with purity confirmed by HPLC analysis.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Synthesis of tert-butyl glycinate ester | Transesterification of glycine with tert-butyl acetate catalyzed by perchloric acid | Glycine, tert-butyl acetate, perchloric acid, NaOH, 0–10 °C, 48–72 h | High yield, scalable, environmentally friendly | Requires acid handling, long reaction time |

| N-Protection with 3-methoxyphenyl group | Coupling with 3-methoxyaniline derivatives using carbodiimides or activated esters | 3-Methoxyaniline derivatives, EDC·HCl, HOBt, TEA, DMF | Mild conditions, high selectivity | Requires pure starting materials |

| Alternative N-protection | Reaction with 3-methoxybenzyl chloroformate or bromide under basic conditions | 3-Methoxybenzyl chloroformate, triethylamine, room temperature | Modular, good yields | Potential side reactions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, the compound is used to study enzyme interactions and as a substrate in biochemical assays.

Industry: In the industrial sector, tert-butyl 2-[(3-methoxyphenyl)amino]acetate is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Allylcarbamothioyl-Substituted Derivative

- Compound : tert-Butyl (allylcarbamothioyl)glycinate (80AOe)

- Substituent : Allylcarbamothioyl group.

- Synthesis : Reacting tert-butyl glycinate hydrochloride with allyl isothiocyanate.

- Yield : 81% (white solid).

- Key Data : HRMS confirmed molecular formula (C₁₂H₁₇N₂O₃S).

- Applications: Not explicitly stated, but thiourea derivatives are often used in asymmetric catalysis .

Hydroxyacyl-Substituted Derivatives

- Compounds: tert-Butyl (S)-[(2-hydroxy-3-methylbutanoyl)glycinate] (2b) tert-Butyl (S)-[(2-hydroxy-3,3-dimethylbutanoyl)glycinate] (2e)

- Substituent : Hydroxyacyl groups (varying alkyl chains).

- Synthesis : Palladium-catalyzed allylic alkylation using hydroxy acids and tert-butyl glycinate.

- Yield : 91% for 2e (pale yellow solid).

- Key Data : High enantiomeric purity; used in the total synthesis of Callipeltin A and C .

Benzylidene Hydrazine Derivatives

- Compounds :

- tert-Butyl (E)-(2-benzylidene-1-(phenylethynyl)hydrazine-1-carbonyl)glycinate (5a)

- tert-Butyl (E)-(2-benzylidene-1-(mesitylethynyl)hydrazine-1-carbonyl)glycinate (5b)

- Substituent : Benzylidene hydrazine with ethynyl aryl groups.

- Synthesis : EBX (Ethynyl BenziodoXolone) reagent-mediated coupling.

- Yield : 58–92% (yellow solids or oils).

- Key Data : Structural confirmation via NMR, HRMS, and IR. Applications include building blocks for nitrogen-rich heterocycles .

Thianthrenium-Substituted Derivative

- Compound: Methyl (3-(4-(tert-butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)glycinate (50)

- Substituent : Thianthrenium and phthalimide groups.

- Synthesis : Radical cross-coupling with tert-butyl-substituted thianthrenium salts.

- Yield : 54% (white solid).

- Applications : Functionalized peptides for drug discovery .

Asymmetric Alkylation Precursor

- Compound : tert-Butyl N-(diphenylmethylene)glycinate

- Substituent : Diphenylmethylene group.

- Synthesis : Phase-transfer catalytic alkylation.

- Key Data : High enantiomeric excess (>95%); used in leucine isotopomer synthesis .

Comparative Data Table

Key Findings and Implications

- Synthetic Efficiency : Hydroxyacyl derivatives (e.g., 2e) exhibit the highest yields (~91%), likely due to optimized palladium catalysis. In contrast, EBX-mediated couplings (e.g., 5c) show variable yields (58–92%), dependent on steric and electronic effects of substituents.

- Applications : Hydroxyacyl derivatives are critical in natural product synthesis, while benzylidene hydrazines serve as versatile intermediates for nitrogen-containing scaffolds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (3-methoxyphenyl)glycinate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling 3-methoxyphenyl glycine derivatives with tert-butyl esters via carbodiimide-mediated reactions (e.g., EDC/HOBt). Optimize reaction efficiency by:

- Controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of glycine derivative to tert-butyl bromoacetate) .

- Using anhydrous solvents (e.g., dichloromethane) and dropwise addition to minimize side reactions .

- Monitoring reaction progress via TLC or HPLC to determine endpoint.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Monitor for a single peak with retention time matching reference standards (purity ≥92.5% by area%) .

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₉NO₄: 264.1336; observed: 264.1335) .

Q. What are the critical stability considerations for storing this compound?

- Storage Conditions :

- Temperature: 2–8°C in airtight, amber vials to prevent hydrolysis .

- Humidity: Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields during scale-up of this compound?

- Root Cause Analysis :

- Mixing Efficiency : Use mechanical stirring (≥500 rpm) to ensure homogeneity in large-scale reactions .

- Heat Dissipation : Employ jacketed reactors to maintain isothermal conditions and prevent exothermic side reactions.

- Purification Challenges : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher throughput .

- Data Comparison : Compare small-scale (1 g) vs. pilot-scale (100 g) yields and identify deviations via DOE (Design of Experiments) .

Q. What advanced techniques are suitable for detecting trace impurities in this compound?

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile mobile phase. Detect impurities at 0.1% level with ESI+ ionization .

- NMR Spectroscopy : Employ ¹³C-DEPT or 2D-COSY to identify stereochemical impurities (e.g., diastereomers from incomplete coupling) .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for absolute purity determination .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- DFT Calculations :

- Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate steric hindrance at the glycine α-carbon .

- Simulate transition states for ester hydrolysis under acidic vs. basic conditions to guide pH-dependent stability studies .

- Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF vs. THF) .

Safety and Compliance

Q. What PPE is recommended for handling this compound in high-concentration research applications?

- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for airborne concentrations >1 mg/m³ .

- Skin Protection : Wear nitrile gloves (≥0.11 mm thickness) and lab coats with chemical-resistant aprons .

- Emergency Measures : Maintain eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.